molecular formula C12H15NO5S B8364598 2-(4-Acetylphenylsulfonamido)-2-methylpropionic acid

2-(4-Acetylphenylsulfonamido)-2-methylpropionic acid

Cat. No. B8364598
M. Wt: 285.32 g/mol
InChI Key: HSGBYRPZXSGVSM-UHFFFAOYSA-N
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Patent
US09073830B2

Procedure details

methyl-2-(4-acetylphenylsulfonamido)-2-methylpropanoate (2.55 g, 8.52 mmol) was charged, and dissolved through addition of THF (20 ml), and methanol (20 ml). LiOH.H2O dissolved in H2O (10 ml) was added thereto, followed by stirring for 12 hours at room temperature. After stirring for 12 hours, the resultant solution was vacuum-evaporated, acidified with 2N—HCl to pH 2-3, and extracted with EA (×2). The organic layer was dried with MgSO4, and filtered. Through vacuum distillation, the solvent was removed so as to obtain 2-(4-acetylphenylsulfonamido)-2-methylpropionic acid (2.38 g, 8.35 mmol, 98%).
Name
methyl-2-(4-acetylphenylsulfonamido)-2-methylpropanoate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]([NH:7][S:8]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1)(=[O:10])=[O:9])([CH3:6])[CH3:5].C1COCC1.CO.O[Li].O>O>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([S:8]([NH:7][C:4]([CH3:6])([CH3:5])[C:3]([OH:20])=[O:2])(=[O:10])=[O:9])=[CH:12][CH:13]=1)(=[O:19])[CH3:18] |f:3.4|

Inputs

Step One
Name
methyl-2-(4-acetylphenylsulfonamido)-2-methylpropanoate
Quantity
2.55 g
Type
reactant
Smiles
COC(C(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the resultant solution was vacuum-evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Through vacuum distillation
CUSTOM
Type
CUSTOM
Details
the solvent was removed so as

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.35 mmol
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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